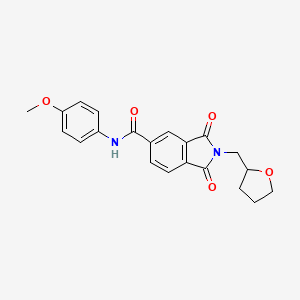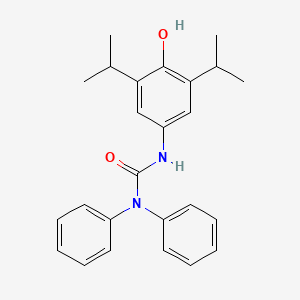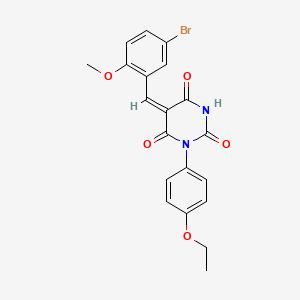
6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline, also known as MMMPQ, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. MMMPQ is a quinoline derivative that has been synthesized through various methods and has shown promising results in scientific studies.
Mécanisme D'action
The mechanism of action of 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of tumor cell growth. 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of movement and behavior. 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has also been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of tumor cell growth, and the induction of apoptosis. 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement and behavior. 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has also been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has several advantages and limitations for lab experiments. One advantage is that 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been synthesized through various methods, which allows for the selection of the most suitable method for the specific experiment. Another advantage is that 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to have affinity for the dopamine D2 receptor and has been studied for its potential use in the treatment of Parkinson's disease. One limitation is that the mechanism of action of 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has not been extensively studied in vivo, which limits the understanding of its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline. One future direction is the further investigation of its mechanism of action, which could lead to the development of new drugs with improved pharmacological properties. Another future direction is the study of its potential use in the treatment of various types of cancer, which could lead to the development of new cancer therapies. Additionally, the study of 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in vivo could provide a better understanding of its potential therapeutic applications.
Méthodes De Synthèse
6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been synthesized through various methods, including the Pictet-Spengler reaction, the Skraup synthesis, and the Vilsmeier-Haack reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone to form a quinoline derivative. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a catalyst to form a quinoline derivative. The Vilsmeier-Haack reaction involves the reaction of an amine with a carbonyl compound in the presence of a Vilsmeier reagent to form a quinoline derivative. These methods have been used to synthesize 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline with varying yields and purity.
Applications De Recherche Scientifique
6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been studied for its potential use in various fields of research, including neuropharmacology, cancer research, and drug discovery. In neuropharmacology, 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to have an affinity for the dopamine D2 receptor and has been studied for its potential use in the treatment of Parkinson's disease. In cancer research, 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to have antitumor activity and has been studied for its potential use in the treatment of various types of cancer. In drug discovery, 6-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
6-methoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12-5-4-8-19(11-12)17-9-13(2)15-10-14(20-3)6-7-16(15)18-17/h6-7,9-10,12H,4-5,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMWEYNCHFAULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5206049.png)
![1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5206055.png)
![3-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-phenylpropanamide](/img/structure/B5206065.png)
![5-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5206077.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-pentylglycinamide](/img/structure/B5206089.png)
![4-chloro-3-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5206095.png)
![3-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5206099.png)
![sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate](/img/structure/B5206101.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5206105.png)



![3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5206137.png)